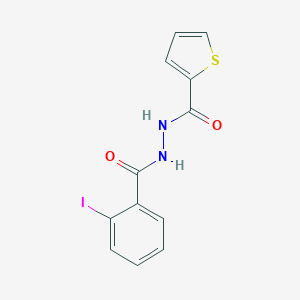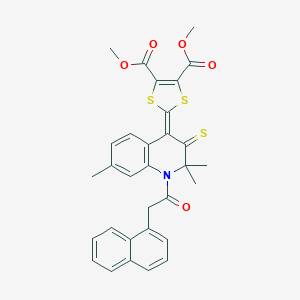
N'-(2-iodobenzoyl)thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N’-(2-thienylcarbonyl)benzohydrazide is a chemical compound with the molecular formula C12H9IN2O2S and a molecular weight of 372.18153 g/mol . This compound is characterized by the presence of an iodine atom, a thienylcarbonyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-iodo-N’-(2-thienylcarbonyl)benzohydrazide typically involves the reaction of 2-iodobenzoic acid with thienylcarbonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require refluxing to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-iodo-N’-(2-thienylcarbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
2-iodo-N’-(2-thienylcarbonyl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-iodo-N’-(2-thienylcarbonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2-iodo-N’-(2-thienylcarbonyl)benzohydrazide can be compared with other similar compounds, such as:
2-iodo-N’-(2-furylcarbonyl)benzohydrazide: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
2-iodo-N’-(2-pyridylcarbonyl)benzohydrazide:
2-iodo-N’-(2-phenylcarbonyl)benzohydrazide: This compound has a phenyl ring, which may influence its chemical stability and biological activity.
Eigenschaften
Molekularformel |
C12H9IN2O2S |
|---|---|
Molekulargewicht |
372.18g/mol |
IUPAC-Name |
N'-(2-iodobenzoyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H9IN2O2S/c13-9-5-2-1-4-8(9)11(16)14-15-12(17)10-6-3-7-18-10/h1-7H,(H,14,16)(H,15,17) |
InChI-Schlüssel |
BPPDIVLKEAJLKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CS2)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CS2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B406024.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-bromobenzamide](/img/structure/B406026.png)
![4-(1,1-dimethylethyl)-N-[4-({[4-(ethyloxy)phenyl]carbonyl}amino)phenyl]benzamide](/img/structure/B406027.png)
![N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-3,4-DICHLOROBENZAMIDE](/img/structure/B406028.png)
![3-(4-methylphenyl)-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B406029.png)
![N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B406030.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B406032.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B406033.png)



![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406040.png)
![6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406043.png)

